(Z)-3-(tert-butyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-tert-butyl-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-17(2,3)15-9-12(19-20-15)16(22)21-18-10-11-6-7-13(23-4)14(8-11)24-5/h6-10H,1-5H3,(H,19,20)(H,21,22)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOLRSSBQOGLLW-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,4-dimethoxybenzaldehyde+3-(tert-butyl)-1H-pyrazole-5-carbohydrazide→(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that pyrazole derivatives can interact with various biological targets, making them promising candidates for drug development.
Medicine
In medicine, (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is explored for its therapeutic potential. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of (Z)-3-(tert-butyl)-N’-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
2.3 Physicochemical and Stereochemical Considerations
Biological Activity
The compound (Z)-3-(tert-butyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with tert-butyl hydrazine and subsequent reactions to form the desired hydrazone structure. The compound is characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure and purity.
Antioxidant Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antioxidant properties. The antioxidant activity of this compound can be evaluated through assays measuring its ability to scavenge free radicals. For instance, the compound may demonstrate a notable capacity to reduce oxidative stress in cellular models.
Urease Inhibition
Urease inhibitors are critical in managing conditions such as urease-related infections and kidney stones. The synthesized hydrazone has shown promising urease inhibitory activity with an IC50 value comparable to that of standard inhibitors. In vitro studies suggest that the compound's structural features contribute to its efficacy in inhibiting urease activity, making it a candidate for further development as a therapeutic agent against urease-related disorders .
Anticancer Potential
The anticancer properties of this compound have been explored through various assays on cancer cell lines. Preliminary results indicate that this compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, studies have shown that similar pyrazole derivatives exhibit cytotoxic effects against breast cancer cells, suggesting a potential pathway for therapeutic application .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of the compound with various biological targets. Molecular docking simulations suggest that this compound interacts favorably with specific enzymes involved in cancer progression.
Research Findings Summary Table
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-3-(tert-butyl)-N'-(3,4-dimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield and stereoselectivity?
The synthesis typically involves a Schiff base condensation between 3-(tert-butyl)-1H-pyrazole-5-carbohydrazide and 3,4-dimethoxybenzaldehyde under reflux conditions in ethanol or methanol . Key variables include:
- Solvent choice : Polar protic solvents (e.g., ethanol) enhance nucleophilicity of the hydrazide group, improving condensation efficiency.
- Reaction time and temperature : Prolonged reflux (6–8 hours at 70–80°C) ensures complete imine bond formation while minimizing side reactions like oxidation.
- Catalysts : Acidic or basic catalysts are generally avoided to prevent hydrolysis of the Schiff base.
Q. How can spectroscopic techniques (NMR, IR, MS) unambiguously confirm the Z-configuration of the benzylidene moiety in this compound?
- ¹H NMR : The Z-configuration is confirmed by the presence of a deshielded imine proton (δ 8.2–8.5 ppm) and coupling patterns between the benzylidene aromatic protons and the pyrazole ring .
- IR Spectroscopy : A strong absorption band at ~1600 cm⁻¹ corresponds to the C=N stretch of the Schiff base, with absence of carbonyl peaks (ruling out E-isomer tautomerization) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak ([M+H]⁺) at m/z 399.18, consistent with the molecular formula C₁₉H₂₂N₄O₃ .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the compound’s electronic properties and biological target interactions?
- Density Functional Theory (DFT) : Used to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), indicating moderate reactivity. The 3,4-dimethoxy group enhances electron density on the benzylidene moiety, facilitating π-π stacking with aromatic residues in enzyme active sites .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2). Key binding residues (e.g., Arg120, Tyr355) form hydrogen bonds with the carbohydrazide and methoxy groups .
Q. How can researchers resolve contradictions in bioactivity data between similar pyrazole carbohydrazides (e.g., 4-chloro vs. 3,4-dimethoxy substituents)?
Contradictions arise from substituent electronic and steric effects:
- 3,4-Dimethoxy groups : Enhance solubility and hydrogen-bonding capacity, improving cellular uptake but potentially reducing membrane permeability due to polarity .
- 4-Chloro analogs : Exhibit higher lipophilicity, favoring passive diffusion but lower target specificity.
Q. Methodological approach :
Perform comparative SAR studies using isosteric substituents.
Use fluorescent labeling to track cellular localization (e.g., confocal microscopy).
Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What experimental and computational methods are recommended for analyzing the compound’s stability under physiological conditions?
- In vitro stability assays : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (SGF) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours.
- Degradation pathways : Hydrolysis of the Schiff base is pH-dependent, with t₁/₂ ~14 hours in PBS vs. ~2 hours in SGF .
- DFT-based hydrolysis simulations : Identify transition states and activation energies for imine bond cleavage .
Q. How can crystallographic data (e.g., SHELXL refinement) improve structural insights for this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement reveals:
Q. What strategies optimize the compound’s selectivity in enzyme inhibition assays (e.g., COX-2 vs. COX-1)?
- Kinetic assays : Measure IC₅₀ values using purified COX-1/COX-2 enzymes. The target compound shows COX-2 selectivity (IC₅₀ = 0.8 μM) vs. COX-1 (IC₅₀ > 50 μM) due to steric complementarity with the COX-2 active site .
- Mutagenesis studies : Replace Val523 in COX-2 with the smaller Ile residue (COX-1 equivalent) to assess steric hindrance effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
